7-Nitroindazole (7-NI) is a chemical compound that has garnered significant attention due to its role as an inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). The inhibition of NOS by 7-NI has been associated with various pharmacological effects, including antinociceptive, anti-nociceptive, and potential anxiolytic properties. This compound's ability to modulate nitric oxide (NO) production in the central nervous system (CNS) makes it a valuable tool for investigating the physiological and pathological roles of NO. Moreover, 7-NI's selectivity towards nNOS over endothelial NOS (eNOS) suggests potential therapeutic applications without the cardiovascular side effects typically associated with non-selective NOS inhibitors12356.
7-NI exerts its effects primarily through the inhibition of NOS, thereby reducing the production of NO, a versatile signaling molecule involved in various physiological processes. Studies have shown that 7-NI inhibits mouse cerebellar NOS with an IC50 of 0.47 µM, indicating potent inhibitory activity. The inhibition appears to be competitive in nature, with a Ki value of 5.6 µM for rat cerebellar NOS. This competitive inhibition suggests that 7-NI may bind to the active site of NOS, where it competes with the natural substrate, L-arginine23. The specificity of 7-NI for nNOS over eNOS is particularly noteworthy, as it allows for the modulation of neuronal NO production without significantly affecting the cardiovascular system, which relies on eNOS-derived NO for vasodilation and blood pressure regulation46.
7-NI has been shown to produce dose-related antinociception in mice, as evidenced by reduced pain behaviors in models such as the formalin-induced hindpaw licking and acetic acid-induced abdominal constriction assays. These effects are attributed to the inhibition of central NOS activity, which correlates with the compound's antinociceptive activity. Notably, 7-NI does not significantly influence mean arterial pressure or the vasodepressor effect of acetylcholine, highlighting its potential as a starting point for developing novel antinociceptive drugs without cardiovascular side effects12.
In the context of cerebral ischemia, 7-NI has been found to decrease focal infarct volume in a model of middle cerebral artery occlusion. This neuroprotective effect is thought to be mediated by the inhibition of nNOS activity, suggesting that NO produced by nNOS may contribute to ischemic injury. The ability of 7-NI to reduce infarct size without altering systemic arterial blood pressure or the response to vasodilators further underscores its therapeutic potential in neuroprotection4.
Exploratory models of anxiety have demonstrated that 7-NI possesses anxiolytic-like properties. In various tests, including the rat plus-maze and social interaction tests, 7-NI increased behaviors indicative of reduced anxiety. These findings suggest that NO is involved in the process of anxiety and that NOS inhibitors like 7-NI could be targets for developing new anxiolytic drugs5.
Despite its selectivity for nNOS, some studies have reported cardiovascular effects of 7-NI, such as increased mean arterial blood pressure in certain animal models. These effects may be due to inhibition of basal endothelial NO formation, although the influence of anesthetics on the cardiovascular response to 7-NI has been noted, indicating that further investigation is needed to fully understand its in vivo effects on eNOS6.
7-NI has also been explored in materials engineering, particularly in the photolysis of peptides. N-peptidyl-7-nitroindoline units in polypeptides can be cleaved upon two-photon excitation, potentially enabling three-dimensional microstructure fabrication. This application demonstrates the versatility of 7-NI beyond its biological effects7.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6